4,5-Dimethylpyridine-3-carbonyl chloride
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Overview
Description
4,5-Dimethylpyridine-3-carbonyl chloride is a chemical compound belonging to the pyridine family. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 4 and 5 and a carbonyl chloride group at position 3 on the pyridine ring. It is used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-carbonyl chloride typically involves the chlorination of 4,5-dimethylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4,5-Dimethylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 4,5-dimethylpyridine-3-carbonyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under anhydrous conditions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution reactions.
Acylated Aromatics: Formed through Friedel-Crafts acylation reactions.
Scientific Research Applications
4,5-Dimethylpyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
4-Methylpyridine-3-carbonyl chloride: Similar structure but with only one methyl group.
5-Methylpyridine-3-carbonyl chloride: Similar structure but with the methyl group at position 5.
Pyridine-3-carbonyl chloride: Lacks the methyl groups, making it less sterically hindered.
Uniqueness: 4,5-Dimethylpyridine-3-carbonyl chloride is unique due to the presence of two methyl groups, which influence its reactivity and steric properties. These methyl groups can affect the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
64172-73-2 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4,5-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-10-4-7(6(5)2)8(9)11/h3-4H,1-2H3 |
InChI Key |
TWUARRZDMRKXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C)C(=O)Cl |
Origin of Product |
United States |
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